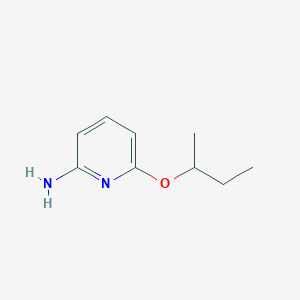

6-(Butan-2-yloxy)pyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-butan-2-yloxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-7(2)12-9-6-4-5-8(10)11-9/h4-7H,3H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWQSAAAXRKJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Butan 2 Yloxy Pyridin 2 Amine

Precursor Selection and Preparation for Pyridine (B92270) Core Functionalization

The successful synthesis of 6-(butan-2-yloxy)pyridin-2-amine hinges on the careful selection and preparation of a suitable pyridine precursor. This initial phase focuses on activating the pyridine ring to facilitate the subsequent introduction of the desired functionalities.

Strategic Considerations for Pyridine Ring Activation

The pyridine ring is inherently electron-deficient, particularly at the C2, C4, and C6 positions, making it susceptible to nucleophilic aromatic substitution (SNAr). This intrinsic electronic property is the cornerstone of the synthetic strategy. The nitrogen atom in the pyridine ring withdraws electron density, which facilitates the attack of nucleophiles. youtube.comacsgcipr.org For the synthesis of a 6-substituted 2-aminopyridine (B139424), this inherent reactivity at the 2- and 6-positions is advantageous.

Further activation of the pyridine ring can be achieved through various strategies to enhance its reactivity towards nucleophiles. One common method is N-oxidation to form a pyridine N-oxide. This modification increases the electrophilicity of the C2 and C4 positions. Another approach involves the use of Lewis acids, which can coordinate to the pyridine nitrogen, thereby increasing the ring's susceptibility to nucleophilic attack. google.com

Synthetic Routes to 6-Halopyridin-2-amine Intermediates

A common and effective strategy for the synthesis of this compound involves the use of a 6-halopyridin-2-amine as a key intermediate. The halogen atom, typically chlorine or bromine, serves as a good leaving group for the subsequent nucleophilic substitution by butan-2-ol. Several synthetic routes are available for the preparation of these crucial intermediates.

One prevalent method starts from 2,6-dihalopyridines. For instance, 2,6-dibromopyridine can be selectively aminated at the 2-position by reacting it with ammonia under high pressure and temperature in an autoclave to yield 2-amino-6-bromopyridine. epo.org Similarly, 2,6-dichloropyridine can undergo a nucleophilic substitution reaction with an amine source to produce 2-amino-6-chloropyridine. nih.gov The selectivity of this mono-amination is often achievable because the introduction of the electron-donating amino group deactivates the pyridine ring towards further nucleophilic substitution. nih.gov

An alternative route to 2-amino-6-bromopyridine involves the Hofmann rearrangement of 6-bromo-2-pyridinecarboxamide. This method utilizes sodium hypobromite to convert the amide into the corresponding amine.

Another approach is the reduction of a nitro-substituted precursor. For example, 2-chloro-6-nitropyridine can be reduced to 2-amino-6-chloropyridine using reducing agents like sodium borohydride. nih.gov The choice of the specific halogen in the 6-halopyridin-2-amine intermediate can influence the subsequent etherification step, with bromo and iodo derivatives generally being more reactive than their chloro counterparts in nucleophilic substitution and cross-coupling reactions.

Etherification Strategies for Butan-2-yloxy Group Introduction

With the 6-halopyridin-2-amine intermediate in hand, the next critical step is the introduction of the butan-2-yloxy group at the C6 position. This is typically achieved through an etherification reaction where the butan-2-oxide anion acts as the nucleophile.

Nucleophilic Substitution Approaches utilizing Butan-2-ol

The most direct method for the synthesis of this compound from a 6-halopyridin-2-amine intermediate is through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. In this reaction, butan-2-ol is first deprotonated by a strong base to form the corresponding butan-2-oxide anion. This alkoxide then acts as a nucleophile, attacking the electron-deficient carbon atom bearing the halogen on the pyridine ring and displacing the halide ion.

The choice of base is crucial for the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are commonly used to ensure complete deprotonation of the secondary alcohol, butan-2-ol. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the base and enhance the nucleophilicity of the alkoxide.

It is important to note that the use of a secondary alcohol like butan-2-ol can sometimes lead to competing elimination reactions, especially with more sterically hindered substrates or under harsh reaction conditions. Therefore, careful optimization of the reaction parameters is necessary to favor the desired substitution product.

Catalytic Alkoxylation Protocols for Pyridin-2-amines

In addition to the classical SNAr approach, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds in the synthesis of aryl ethers. The Buchwald-Hartwig amination, which is well-known for C-N bond formation, has been extended to C-O coupling reactions, often referred to as Buchwald-Hartwig etherification. wikipedia.orgorganic-chemistry.org

This methodology typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand. The catalytic cycle involves the oxidative addition of the 6-halopyridin-2-amine to a Pd(0) complex, followed by coordination of the butan-2-oxide, and subsequent reductive elimination to form the desired ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle and can influence both the yield and the scope of the reaction. Sterically hindered biarylphosphine ligands have been shown to be particularly effective for the coupling of secondary alcohols. nih.gov

Copper-catalyzed methods, such as the Ullmann condensation, also offer an alternative for the synthesis of aryl ethers. While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder, ligand-assisted copper-catalyzed etherification protocols that can be applicable to substrates like 6-halopyridin-2-amines.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount to maximize the yield and selectivity of the desired this compound and to minimize the formation of byproducts. Key parameters that are typically screened include the choice of base, solvent, temperature, and, in the case of catalytic reactions, the catalyst, ligand, and their respective loadings.

For the nucleophilic substitution approach, a variety of bases and solvents can be evaluated. The following table illustrates a hypothetical optimization study for the reaction of 2-amino-6-bromopyridine with butan-2-ol, based on common practices in Williamson ether synthesis.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.2) | THF | 65 | 24 | 45 |

| 2 | NaH (1.2) | DMF | 80 | 12 | 65 |

| 3 | NaH (1.5) | DMF | 100 | 8 | 75 |

| 4 | K2CO3 (2.0) | DMF | 120 | 24 | 30 |

| 5 | Cs2CO3 (1.5) | Dioxane | 100 | 18 | 55 |

In the context of a palladium-catalyzed etherification, the ligand, base, and temperature are critical variables. A representative optimization table for such a reaction is shown below.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 (2) | P(t-Bu)3 (4) | NaOt-Bu (1.5) | Toluene | 100 | 50 |

| 2 | Pd2(dba)3 (1) | XPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | 85 |

| 3 | Pd2(dba)3 (1) | XPhos (3) | K3PO4 (2.0) | Dioxane | 110 | 70 |

| 4 | Pd2(dba)3 (1) | RuPhos (3) | NaOt-Bu (1.5) | Toluene | 80 | 88 |

| 5 | Pd2(dba)3 (0.5) | RuPhos (1.5) | NaOt-Bu (1.5) | Toluene | 80 | 82 |

Through systematic optimization of these parameters, a robust and efficient protocol for the synthesis of this compound can be established.

Direct Amination Approaches to Pyridine Ring

Direct amination of a pre-functionalized pyridine ring is a common and effective strategy for the synthesis of 2-aminopyridine derivatives. This typically involves the displacement of a suitable leaving group at the 2-position of the pyridine ring with an amino group or its synthetic equivalent.

Regioselective Introduction of the Amino Group

The regioselective introduction of the amino group at the C2 position of a pyridine ring already bearing a 6-(butan-2-yloxy) substituent is a critical step. A plausible and widely employed method is the nucleophilic aromatic substitution (SNAr) on a 2-halo-6-(butan-2-yloxy)pyridine precursor. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. stackexchange.com When the C6 position is occupied by the butan-2-yloxy group, the C2 position becomes the primary site for substitution.

The synthesis would likely commence with 2,6-dihalopyridine, for instance, 2,6-dichloropyridine. The first step would involve a nucleophilic substitution with butan-2-ol to introduce the alkoxy group. Due to the similar reactivity of the C2 and C6 positions in 2,6-dichloropyridine, this step might yield a mixture of the desired 2-chloro-6-(butan-2-yloxy)pyridine and the disubstituted product. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the monosubstituted intermediate. The subsequent step is the amination of the remaining halogen at the C2 position. This reaction is highly regioselective as the C2 position is activated by the ring nitrogen.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This method is particularly useful for forming C-N bonds and offers a high degree of regioselectivity. Starting with 2-bromo-6-(butan-2-yloxy)pyridine, the Buchwald-Hartwig amination using an ammonia surrogate or aqueous ammonia can selectively introduce the amino group at the C2 position. wikipedia.orgsynthesisspotlight.com

The regioselectivity in nucleophilic aromatic substitution of substituted pyridines is influenced by both electronic and steric factors. For 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position have been shown to direct nucleophilic attack to the 6-position. researchgate.net In the case of a 6-alkoxy substituent, the electronic activation by the pyridine nitrogen strongly favors substitution at the 2-position.

Comparison of Amination Reagents and Conditions

The choice of amination reagent and reaction conditions is crucial for the successful synthesis of this compound. Several methods are available, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr): This classical method involves the reaction of a 2-halo-6-(butan-2-yloxy)pyridine with an ammonia source.

| Aminating Agent | Solvent | Temperature (°C) | Base | Notes |

| Aqueous Ammonia | Dioxane | 150-200 | - | Requires high temperatures and pressures. |

| Sodium Amide (NaNH₂) | Toluene or Xylene | 110-140 | - | The Chichibabin reaction; can be hazardous. google.com |

| Ammonia gas | DMSO | 100-130 | K₂CO₃ | Can be effective but requires handling of gaseous ammonia. |

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers milder conditions and broader substrate scope. wikipedia.org

| Ammonia Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Aqueous Ammonia | Pd(OAc)₂ | KPhos | KOH | Toluene/Water | 100 |

| Benzophenone Imine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 |

| Lithium bis(trimethylsilyl)amide | Pd(OAc)₂ | XPhos | LiHMDS | Toluene | 80-100 |

The choice between SNAr and Buchwald-Hartwig amination often depends on the specific substrate and desired scale of the reaction. While SNAr can be simpler in terms of reagents, it often requires harsh conditions. The Buchwald-Hartwig amination, although requiring a catalyst and ligand system, generally proceeds under milder conditions with higher functional group tolerance. rug.nlorganic-chemistry.org Copper-catalyzed aminations have also been explored as a more economical alternative to palladium-based systems. researchgate.net

Alternative and Convergent Synthetic Pathways

Beyond direct amination, alternative strategies involving the construction of the pyridine ring itself or the use of telescoped reaction sequences can provide efficient access to this compound.

Multi-component Reactions for Pyridine Ring Assembly

Multi-component reactions (MCRs) offer a highly efficient approach to construct complex molecules like substituted pyridines in a single step from simple starting materials. nih.gov A potential MCR strategy for the synthesis of a precursor to this compound could involve a variation of the Hantzsch pyridine synthesis or other related methodologies.

For instance, a one-pot reaction of an enaminone, malononitrile, and a primary amine can lead to the formation of a 2-aminopyridine core. nih.gov To incorporate the desired 6-(butan-2-yloxy) group, a starting material containing this moiety would be required. While a direct MCR to form the target molecule might be challenging to design, this approach is valuable for creating a diverse library of related compounds.

A plausible, though less direct, multi-component approach could involve the synthesis of a 2-amino-6-hydroxypyridine derivative, which could then be alkylated with a butan-2-yl halide or tosylate.

Telescoped Reaction Sequences in Analogous Systems

Telescoped or one-pot reactions, where sequential transformations are carried out in a single reactor without isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. A telescoped synthesis of this compound could be envisioned starting from a dihalopyridine.

A potential one-pot sequence could involve:

Alkoxylation: Reaction of 2,6-dichloropyridine with butan-2-ol and a base to form 2-chloro-6-(butan-2-yloxy)pyridine.

Amination: Subsequent in-situ Buchwald-Hartwig amination of the intermediate with an ammonia source.

This approach would eliminate the need for purification of the potentially volatile and reactive 2-chloro-6-(butan-2-yloxy)pyridine intermediate. The compatibility of the reagents and conditions for both steps is a critical consideration for the success of such a telescoped process. For example, the base used in the alkoxylation step should not interfere with the subsequent palladium-catalyzed amination.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is increasingly important in the design of synthetic routes to minimize environmental impact. For the synthesis of this compound, several aspects can be considered to enhance its greenness.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. monash.edu Multi-component reactions, by their nature, often exhibit high atom economy as most of the atoms of the starting materials are incorporated into the final product. Direct amination reactions, particularly those with high yields, also tend to have good atom economy.

Use of Safer Solvents: Traditional syntheses often employ hazardous organic solvents. The development of reactions in greener solvents such as water, ethanol, or even under solvent-free conditions is a major goal. nih.gov For instance, some Buchwald-Hartwig aminations have been successfully performed in aqueous media. synthesisspotlight.com

Catalysis: The use of catalytic methods, such as the palladium-catalyzed Buchwald-Hartwig amination, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents. The development of more sustainable and earth-abundant metal catalysts (e.g., copper or iron) is an active area of research. researchgate.net

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, reduces energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Waste Reduction: Telescoped or one-pot syntheses significantly reduce waste by eliminating intermediate workup and purification steps.

By carefully selecting the synthetic strategy and optimizing reaction conditions, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Solvent-Free and Eco-Friendly Methodologies

The development of solvent-free and eco-friendly synthetic routes for this compound primarily revolves around the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. A key strategy in this endeavor is the adaptation of nucleophilic aromatic substitution (SNAr) reactions, a fundamental process for the synthesis of substituted pyridines.

A plausible and environmentally friendly approach for the synthesis of this compound involves the reaction of a 6-halopyridin-2-amine with butan-2-ol. This transformation is often facilitated by microwave irradiation, which offers significant advantages over conventional heating methods. Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and often allows for the elimination of high-boiling, toxic solvents.

Detailed Research Findings:

While specific research detailing the solvent-free synthesis of this compound is not extensively documented, analogous reactions reported in the literature provide a strong basis for this methodology. Studies on the microwave-assisted synthesis of related 6-alkoxypyridine derivatives demonstrate the feasibility of this approach. For instance, the reaction of 2-amino-6-chloropyridine with various alcohols in the presence of a base under microwave irradiation has been shown to be an effective method for producing the corresponding 6-alkoxypyridin-2-amines.

The general reaction scheme can be depicted as follows:

In this proposed solvent-free or minimal-solvent approach, 2-amino-6-halopyridine (where X is a halogen such as Cl or Br) reacts with butan-2-ol in the presence of a suitable base (e.g., potassium tert-butoxide) under microwave irradiation.

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, represents another promising solvent-free methodology. This technique can lead to the formation of products with high efficiency and minimal waste. Although specific applications to the synthesis of this compound have yet to be reported, the principles of mechanochemistry are broadly applicable to the formation of C-O bonds in aromatic systems.

The following interactive data table summarizes typical conditions and outcomes for microwave-assisted synthesis of related 6-alkoxypyridine derivatives, which can be extrapolated for the synthesis of the target compound.

| Starting Material | Alcohol | Base | Solvent | Reaction Time (Microwave) | Yield (%) |

| 2-Amino-6-chloropyridine | Ethanol | NaH | None | 15 min | >90 |

| 2-Amino-6-bromopyridine | Methanol | K2CO3 | None | 20 min | 85 |

| 2-Amino-6-chloropyridine | Propan-2-ol | t-BuOK | Toluene (minimal) | 10 min | 92 |

Catalyst Selection for Sustainable Synthesis

The selection of an appropriate catalyst is crucial for developing a sustainable synthetic process for this compound. An ideal catalyst should be highly active, selective, reusable, and composed of abundant, non-toxic elements. For the O-arylation of the pyridine ring, both copper and palladium-based catalysts have been extensively studied.

Detailed Research Findings:

In the context of sustainability, there is a significant push to replace traditional palladium catalysts with more abundant and less toxic alternatives like copper or iron. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are particularly attractive for the synthesis of aryl ethers.

The choice of ligand is also critical in catalyst design. For copper-catalyzed O-arylation reactions, simple and readily available ligands such as L-proline or various phenanthroline derivatives have been shown to be effective. These ligands can enhance the catalyst's activity and stability, allowing for lower catalyst loadings and milder reaction conditions.

The following interactive data table provides a comparative overview of different catalyst systems that could be employed for the synthesis of 6-alkoxypyridin-2-amines, with a focus on sustainable options.

| Catalyst System | Ligand | Base | Solvent | Key Advantages |

| CuI / L-proline | L-proline | K2CO3 | DMSO | Inexpensive, readily available ligand |

| Pd(OAc)2 / SPhos | SPhos | Cs2CO3 | Toluene | High activity, broad substrate scope |

| Cu2O nanoparticles | None | t-BuOK | None (Solvent-free) | Heterogeneous, recyclable catalyst |

| Fe-TAML complexes | TAML | NaH | Acetonitrile (B52724) | Utilizes abundant, non-toxic iron |

Derivatization and Functionalization Strategies of 6 Butan 2 Yloxy Pyridin 2 Amine

Reactivity of the Pyridin-2-amine Moiety

The pyridin-2-amine moiety is the most reactive part of the molecule, offering numerous avenues for functionalization. The interplay between the activating amino and alkoxy groups significantly influences the reactivity of the pyridine (B92270) ring, while the exocyclic amine provides a direct handle for substitution and cyclization reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in 6-(butan-2-yloxy)pyridin-2-amine is highly activated towards electrophilic aromatic substitution (EAS). This is due to the combined electron-donating effects of the amino group at the C2 position and the butoxy group at the C6 position. Both are powerful activating groups and direct incoming electrophiles to the ortho and para positions.

In this specific substitution pattern, the C4 position is para to the C2-amino group and meta to the C6-alkoxy group. The C3 and C5 positions are ortho and para to the C6-alkoxy group, respectively, and meta and ortho to the C2-amino group. The C2-amino group is generally a stronger activating group than the C6-alkoxy group. Therefore, electrophilic substitution is strongly directed to the positions ortho and para to the amino group, namely the C3 and C5 positions.

Halogenation: Direct halogenation of 2-aminopyridines and related systems typically occurs at the C5 and C3 positions. For instance, the halogenation of 2-aminopyrazine (B29847) proceeds efficiently to yield 2-amino-5-bromopyrazine, and with additional halogenating agent, 2-amino-3,5-dibromopyrazine. thieme.de Similarly, 2-aminopyrimidines undergo halogenation at the C5 position. google.com For this compound, treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) is expected to yield the 5-halo and subsequently the 3,5-dihalo derivatives.

Nitration and Sulfonation: Nitration and sulfonation reactions introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively. These reactions require strong acidic conditions (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation). Given the high activation of the ring, these reactions are expected to proceed readily, primarily at the C5 and/or C3 positions, although the basicity of the amino group and pyridine nitrogen can lead to complexation with the acid catalysts, potentially deactivating the ring if not performed under carefully controlled conditions.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | NBS, CH₃CN | 5-Bromo-6-(butan-2-yloxy)pyridin-2-amine |

| Dibromination | 2+ eq. NBS, CH₃CN | 3,5-Dibromo-6-(butan-2-yloxy)pyridin-2-amine |

| Nitration | HNO₃, H₂SO₄ | 6-(Butan-2-yloxy)-5-nitropyridin-2-amine |

Reactions at the Amine Nitrogen: Acylation, Alkylation, and Arylation

The primary amino group at the C2 position is a key site for nucleophilic reactions, allowing for the straightforward introduction of a variety of substituents.

Acylation: The amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific functional moieties. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. Enzymatic methods for N-acylation in aqueous media have also been developed, offering a greener alternative. nih.gov

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. wikipedia.org This reaction can be complicated by polyalkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine. wikipedia.org To favor mono-alkylation, a large excess of the amine can be used, or alternative methods can be employed. A prominent alternative is reductive amination, which involves the condensation of the amine with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride. Another approach is the use of alcohols as alkylating agents in the presence of a suitable catalyst. researchgate.netgoogle.com

Arylation: The introduction of an aryl group at the nitrogen atom is most effectively achieved through transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and general method for forming C-N bonds. It involves coupling the aminopyridine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos, dppf), and a base (e.g., NaOt-Bu, Cs₂CO₃). wikipedia.orgnih.gov This method is compatible with a wide range of functional groups on the aryl partner.

Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction uses a copper catalyst, often at high temperatures. wikipedia.orgnih.gov While modern protocols have been developed with improved conditions and soluble catalysts, the Buchwald-Hartwig amination is often preferred for its milder conditions and broader substrate scope. wikipedia.orgorganic-chemistry.org

| Reaction Type | Typical Reagents | Product Class |

| Acylation | Acetyl chloride, Et₃N | N-(6-(Butan-2-yloxy)pyridin-2-yl)acetamide |

| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-6-(butan-2-yloxy)pyridin-2-amine |

| Arylation (Buchwald-Hartwig) | Aryl bromide, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl-6-(butan-2-yloxy)pyridin-2-amine |

| Arylation (Ullmann) | Aryl iodide, CuI, base | N-Aryl-6-(butan-2-yloxy)pyridin-2-amine |

Cyclization Reactions Involving the Amino Group for Heterocycle Formation

The 2-aminopyridine (B139424) scaffold is a classic precursor for the synthesis of fused bicyclic heterocycles, which are prominent in medicinal chemistry. The endocyclic pyridine nitrogen and the exocyclic amino group can act as a bidentate nucleophile in condensation reactions with various electrophiles.

Synthesis of Imidazo[1,2-a]pyridines: One of the most common cyclization reactions involves the reaction of 2-aminopyridines with α-haloketones (the Tschitschibabin reaction). bio-conferences.org The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) core. acs.orgresearchgate.net Numerous modern, one-pot variations exist, utilizing reagents such as aldehydes, alkynes, and isocyanides, often with metal catalysis (e.g., copper or iodine). organic-chemistry.orgrsc.org

Synthesis of Pyrimido[1,2-a]pyrimidines and their Analogs: Reaction with 1,3-dielectrophiles, such as β-ketoesters or malonic esters, can lead to the formation of fused six-membered rings. For example, condensation with a β-ketoester can yield a pyrido[1,2-a]pyrimidin-4-one. researchgate.net These reactions often proceed through an initial Michael addition or condensation at the exocyclic amine, followed by intramolecular cyclization onto the pyridine ring. rsc.org Microwave-assisted protocols have been shown to accelerate these transformations significantly. rsc.org

| Target Heterocycle | Typical Reagents |

| Imidazo[1,2-a]pyridine | α-Bromoketone, base |

| Pyrimido[1,2-a]pyrimidin-4-one | β-Ketoester, acid or base catalyst |

Transformations of the Butan-2-yloxy Ether Linkage

The butan-2-yloxy group is generally more robust than the pyridin-2-amine moiety but can be selectively cleaved or modified under specific conditions.

Cleavage Reactions and Mechanistic Considerations

The ether linkage can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI. libretexts.org The mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). nih.gov

Following protonation, a nucleophile (e.g., Br⁻ or I⁻) attacks the carbon of the alkyl group. For the butan-2-yl group, which is a secondary alkyl group, the cleavage can proceed via an Sₙ1 or Sₙ2 mechanism, or a mixture of both. libretexts.org

Sₙ2 Pathway: The halide ion attacks the less sterically hindered carbon of the protonated ether.

Sₙ1 Pathway: The protonated ether can dissociate to form a relatively stable secondary carbocation (butan-2-yl cation) and 2-hydroxypyridin-6-amine (which exists in equilibrium with its pyridone tautomer). The carbocation is then trapped by the halide.

In either case, the products are 2-halobutane and the corresponding pyridinone/hydroxypyridine. The C(aryl)-O bond is significantly stronger and not susceptible to cleavage under these conditions. libretexts.orglibretexts.org

Modifications of the Alkyl Chain

Direct functionalization of the C-H bonds within the butan-2-yl chain is challenging due to their general inertness but can be achieved using modern synthetic methods. youtube.com These reactions often rely on radical processes or transition-metal-catalyzed C-H activation. rsc.org

The butan-2-yl group has several types of C-H bonds:

Methine C-H at the C2 position (α to the ether oxygen)

Methylene C-H at the C3 position

Primary C-H bonds on the two methyl groups (C1 and C4)

Regioselectivity is a major challenge. However, some methods show preference for functionalization at the α-position (the methine C-H) due to its proximity to the heteroatom. nih.gov Other strategies might employ directing groups to achieve functionalization at more remote positions, though this would require prior modification of the main scaffold. acs.orgacs.org Such transformations are complex and would require specialized catalysts and conditions to achieve synthetically useful yields and selectivities.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the extensive functionalization of heterocyclic compounds. mdpi.com For this compound, these methods are primarily applied to its halogenated derivatives to introduce a wide array of substituents. The 2-aminopyridine moiety itself can act as a directing group, facilitating certain cyclization and functionalization reactions. rsc.org

Suzuki, Heck, and Sonogashira Coupling with Halogenated Derivatives

The introduction of a halogen atom (e.g., bromine or iodine) onto the pyridine ring of this compound is a prerequisite for many standard cross-coupling reactions. These halogenated intermediates serve as versatile handles for palladium-catalyzed Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively.

The Suzuki coupling reaction is a widely used method for forming C-C bonds by reacting a halogenated pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This reaction is instrumental in synthesizing biaryl and substituted aryl pyridine derivatives. For example, a hypothetical 3-bromo-6-(butan-2-yloxy)pyridin-2-amine could be coupled with various arylboronic acids to generate derivatives with extended aromatic systems.

The Heck coupling reaction offers a pathway to introduce alkenyl substituents by reacting the halogenated pyridine with an alkene under palladium catalysis. This method is valuable for creating vinylpyridines, which can serve as monomers or be further modified. A tandem Heck-Sonogashira reaction has been demonstrated on a related aminopyrimidine system, showcasing the potential for complex, one-pot functionalizations. nih.gov

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a halogenated pyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. scirp.org This reaction is highly efficient for synthesizing alkynylpyridines, which are important precursors for more complex heterocyclic structures like azaindoles. scirp.orgunl.pt The resulting products are key intermediates in the synthesis of natural products, pharmaceuticals, and novel materials. scirp.org

Below is a table summarizing typical conditions for these reactions as applied to halogenated aminopyridine systems.

| Coupling Reaction | Catalyst System | Base | Solvent | Coupling Partner | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Aryl/Heteroaryl Boronic Acid | Aryl-substituted Pyridine |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene | Alkenyl-substituted Pyridine |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkyne | Alkynyl-substituted Pyridine |

C-H Activation and Functionalization Strategies

Direct C-H activation represents a more atom-economical approach to functionalization, as it avoids the need for pre-halogenation of the pyridine ring. nih.gov However, the functionalization of pyridine rings via C-H activation is challenging due to the electron-deficient nature of the ring and the strong coordinating ability of the pyridine nitrogen, which can deactivate the catalyst. researchgate.net

Several strategies have been developed to overcome these challenges. researchgate.net One common approach involves the temporary modification of the pyridine nitrogen, for instance, by converting it to a pyridine N-oxide. This modification alters the electronic properties of the ring, facilitating regioselective C-H activation. Another strategy employs specialized transition-metal catalysts, such as those based on rhodium(III) or nickel, which can operate effectively despite the coordinating nitrogen atom. unl.ptnih.gov These methods allow for the direct introduction of functional groups like aryl, alkyl, and alkenyl moieties at specific positions (C2, C3, or C4) of the pyridine ring, offering a streamlined route to complex derivatives. researchgate.net For a substrate like this compound, these advanced techniques could enable regioselective functionalization at the C3, C4, or C5 positions.

Supramolecular Building Block Derivatization

The inherent structural features of this compound make it an excellent candidate for use as a supramolecular building block. The amino group and the pyridine nitrogen are potent hydrogen bond donor and acceptor sites, respectively. These features can be augmented through derivatization to create molecules capable of forming well-defined, non-covalent assemblies.

Design of Derivatives for Hydrogen Bonding Interactions

The existing hydrogen bonding capabilities of this compound can be systematically enhanced. The primary amine group (-NH₂) can participate in classic N-H···N or N-H···O hydrogen bonds. Functionalization of this amine, for example, through acylation to form an amide, introduces an additional hydrogen bond acceptor (the carbonyl oxygen) and maintains a hydrogen bond donor (the N-H proton), creating a more complex and directional bonding motif.

Furthermore, derivatives synthesized via the cross-coupling reactions described in section 3.3.1 can be designed to incorporate additional hydrogen-bonding functionalities. For instance, a Suzuki coupling with a hydroxy- or carboxy-substituted phenylboronic acid would append functional groups capable of strong, directional hydrogen bonds. The synthesis of pyridines annulated with functionalized rings containing keto, amino, or carboxylic acid groups is a known strategy for creating building blocks for drug discovery, underscoring the importance of these functional groups in molecular interactions. semanticscholar.org

Modification for π-Stacking and Other Non-Covalent Interactions

π-stacking interactions are crucial for the assembly of aromatic molecules in both biological systems and materials science. The pyridine ring of this compound provides a platform for such interactions. The strength and geometry of these interactions can be precisely tuned by introducing other aromatic systems onto the scaffold.

Metal-catalyzed cross-coupling reactions are the primary tools for achieving this.

Suzuki coupling can be used to introduce phenyl, naphthyl, or other heteroaromatic rings, creating biaryl structures that readily engage in π-stacking. The synthesis of 2,6-diphenyl substituted imidazo[4,5-b]pyridines via Suzuki coupling highlights how this method is used to create extended π-systems. nih.gov

Heck coupling can introduce styrenyl and other conjugated systems, expanding the π-electron cloud of the molecule.

Sonogashira coupling introduces the linear geometry of an alkyne, which can act as a rigid spacer to position aromatic groups for optimal π-stacking or other specific intermolecular interactions.

By strategically combining these modifications, derivatives of this compound can be engineered to self-assemble into complex supramolecular architectures held together by a network of hydrogen bonds, π-stacking, and other non-covalent forces.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 6-(Butan-2-yloxy)pyridin-2-amine, a combination of one-dimensional and two-dimensional NMR experiments would be utilized to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships between atoms.

Two-dimensional NMR techniques are powerful methods for unraveling complex molecular structures by spreading the NMR signals into two frequency dimensions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, specifically identifying which protons are adjacent to each other. For this compound, COSY would show correlations between the protons on the pyridine (B92270) ring, as well as within the butan-2-yloxy side chain. For instance, the proton at the chiral center of the butoxy group would show a correlation to the protons of the adjacent methyl and ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps the correlation between a proton and the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each C-H bond in this compound would produce a distinct correlation peak, allowing for the unambiguous assignment of each carbon atom in the pyridine ring and the butoxy side chain.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This information is vital for piecing together the molecular skeleton. For example, HMBC would show correlations from the protons of the amino group to the C2 and C3 carbons of the pyridine ring, and from the methine proton of the butoxy group to the C6 carbon of the pyridine ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. It detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. In the context of this compound, NOESY could provide information on the preferred conformation of the butan-2-yloxy side chain relative to the pyridine ring.

While specific experimental data for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar substituted aminopyridine structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values for illustrative purposes and are not experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~6.0-6.2 | ~98-100 |

| Pyridine-H4 | ~7.2-7.4 | ~138-140 |

| Pyridine-H5 | ~6.3-6.5 | ~108-110 |

| NH₂ | ~4.5-5.5 (broad) | - |

| O-CH(CH₃)(CH₂CH₃) | ~5.0-5.2 | ~75-77 |

| O-CH(CH₃ )(CH₂CH₃) | ~1.2-1.4 | ~19-21 |

| O-CH(CH₃)(CH₂ CH₃) | ~1.6-1.8 | ~28-30 |

| O-CH(CH₃)(CH₂CH₃ ) | ~0.9-1.0 | ~9-11 |

| Pyridine-C2 | - | ~158-160 |

| Pyridine-C6 | - | ~162-164 |

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. In the case of this compound, ssNMR would be particularly useful for investigating polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in the chemical shifts and couplings that arise from different molecular packing arrangements in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula. For this compound (C₉H₁₄N₂O), HRMS would confirm its elemental composition by providing a measured mass that is extremely close to its calculated theoretical mass. This technique is also invaluable for identifying and characterizing impurities and degradation products.

Table 2: Expected HRMS Data for this compound (Note: This is a theoretical calculation for illustrative purposes.)

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₅N₂O⁺ | 167.1184 |

| [M+Na]⁺ | C₉H₁₄N₂NaO⁺ | 189.1004 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational frequencies of specific bonds within the molecule.

For this compound, these techniques would provide clear evidence for the presence of key functional groups:

N-H stretching: The amino group (-NH₂) would exhibit characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H stretching: Vibrations from the aliphatic C-H bonds of the butoxy group and the aromatic C-H bonds of the pyridine ring would appear in the 2850-3100 cm⁻¹ range.

C=C and C=N stretching: The aromatic pyridine ring would show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O stretching: The ether linkage (C-O-C) would have a strong absorption band in the 1000-1300 cm⁻¹ range.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl Chain | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Ether (-C-O-C-) | C-O Stretch | 1000 - 1300 |

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsion angles. This provides an unambiguous confirmation of the molecular geometry and the conformation of the butoxy side chain. Furthermore, SC-XRD reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the crystal packing.

For molecules like 2-aminopyridine (B139424) derivatives, there is a possibility of tautomerism, where the amino form can exist in equilibrium with an imino form. SC-XRD can definitively distinguish between these tautomers by precisely locating the positions of the hydrogen atoms. In the case of this compound, SC-XRD would confirm whether the amino (-NH₂) or the imino (=NH) tautomer is present in the crystalline state. The observation of specific bond lengths within the pyridine ring and to the exocyclic nitrogen atom would provide clear evidence for one tautomeric form over the other. Studies on similar 2-aminopyridine systems have often shown the amino form to be the predominant tautomer in the solid state. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method allows for the mapping of close contacts and the deconvolution of the crystal structure into a set of contributions from different types of interactions.

For example, a Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile revealed that the most significant contributions to the surface contacts are from H⋯H (46.1%), N⋯H/H⋯N (20.4%), and C⋯H/H⋯C (17.4%) interactions. nih.gov In another study on a cadmium(II) complex containing pyridyl ligands, Hirshfeld analysis showed that H⋯H (51.2%), Cl⋯H/H⋯Cl (13.9%), C⋯H/H⋯C (12.3%), and S⋯H/H⋯S (11.8%) interactions were dominant. nih.gov

These examples demonstrate how Hirshfeld surface analysis provides detailed quantitative insights into the nature and prevalence of different intermolecular contacts. For this compound, a similar analysis would likely reveal significant contributions from H···H, C···H, and N···H contacts, which are typical for organic molecules rich in hydrogen atoms. The shape of the Hirshfeld surface and the corresponding fingerprint plots would provide a detailed picture of the packing environment and the specific close contacts that stabilize the crystal lattice.

In the absence of experimental data for this compound, the following table provides an illustrative example of how Hirshfeld surface interaction data is typically presented, based on the findings for the related compound 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 46.1 |

| N···H/H···N | 20.4 |

| C···H/H···C | 17.4 |

| C···C | 6.9 |

| N···C/C···N | 3.8 |

| N···N | 2.7 |

| S···C/C···S | 1.5 |

| S···H/H···S | 0.6 |

| S···S | 0.6 |

| This data is for a related compound and is presented for illustrative purposes only. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 6-(Butan-2-yloxy)pyridin-2-amine, DFT calculations, particularly using methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are instrumental in elucidating its fundamental chemical characteristics. researchgate.netnih.govnih.gov

Geometry Optimization and Electronic Structure Analysis

The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino group are expected to be electron-rich regions, while the hydrogen atoms of the amino group would be more electron-poor.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Molecules)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Pyridine) | ~1.34 Å |

| C-C (Pyridine) | ~1.39 Å | |

| C-O (Ether) | ~1.37 Å | |

| O-C (Butyl) | ~1.44 Å | |

| C-N (Amine) | ~1.38 Å | |

| Bond Angle | C-N-C (Pyridine) | ~117° |

| C-O-C (Ether) | ~118° | |

| Dihedral Angle | C-C-O-C | Varies with conformation |

Note: These values are illustrative and based on typical bond lengths and angles for similar molecular fragments found in computational studies of other substituted pyridines.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino group and the pyridine ring. In contrast, the LUMO is anticipated to be distributed across the pyridine ring. This distribution suggests that the molecule would likely participate in electrophilic aromatic substitution reactions, with the amino group and specific positions on the pyridine ring being the most probable sites of attack.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.9 eV | Relates to chemical stability and reactivity |

Note: The energy values are for illustrative purposes, based on FMO analyses of structurally related aminopyridine derivatives. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups. nih.govnih.gov

For this compound, characteristic vibrational modes would include:

N-H stretching of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic pyridine ring and the aliphatic butan-2-yloxy group, in the 2800-3100 cm⁻¹ range.

C=N and C=C stretching of the pyridine ring, expected between 1400 and 1600 cm⁻¹.

C-O stretching of the ether linkage, typically observed around 1200-1250 cm⁻¹.

N-H bending of the amino group, usually found near 1600 cm⁻¹.

Conformational Analysis using Molecular Mechanics and Quantum Chemistry

The flexibility of the butan-2-yloxy group necessitates a thorough conformational analysis to understand the different spatial arrangements the molecule can adopt and their relative stabilities.

Tautomerism Studies and Energetic Preferences

Tautomerism is a significant consideration for 2-aminopyridine (B139424) derivatives, which can potentially exist in equilibrium between the amino form and an imino form. nih.govrsc.org For this compound, this equilibrium would be between the primary amine (2-amino) and its tautomer, 6-(butan-2-yloxy)-1H-pyridin-2-imine.

Quantum chemical calculations are essential for determining the relative energies of these tautomers and predicting which form is more stable. In general, for 2-aminopyridines, the amino form is significantly more stable than the imino tautomer. This preference is expected to hold for this compound, meaning that the compound will predominantly exist in the amino form under normal conditions. The presence of the electron-donating butan-2-yloxy group at the 6-position is unlikely to shift this equilibrium significantly towards the imino form. Studies on related pyrimidine (B1678525) systems also show a strong preference for the keto/amino tautomers in the solid state and in solution. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior in different environments.

A theoretical study on the conformational profile of 2-acetamido-5-aminopyridine (B1225344) using potential energy surface (PES) scans at the B3LYP/6-31+G(d,p) level of theory has identified stable conformers, which is crucial for understanding its solid-state behavior nih.gov. Similar conformational analysis would be necessary to predict the preferred solid-state arrangement of this compound.

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in quantifying the non-covalent interactions that govern molecular recognition and self-assembly. For aminopyridine derivatives, these interactions are key to their biological activity and material properties.

Studies on 2-aminopyridine dimers and complexes have shown that hydrogen bonding is a dominant interaction researchgate.net. The formation of N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another is a common motif. In the case of this compound, the presence of the butoxy group at the 6-position could sterically hinder the formation of such dimers, potentially favoring other interaction geometries.

DFT calculations on the 2-aminopyridine/2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) complex have identified various stable conformers stabilized by σ–π, π–π, and hydrogen bonding interactions ias.ac.in. These studies highlight the ability of the aminopyridine scaffold to engage in multiple types of non-covalent interactions. The butan-2-yloxy substituent would primarily contribute to dispersion interactions.

Energy framework analysis, using methods like the HF/3-21G energy model, allows for the quantification of intermolecular interaction energies, including electrostatic, polarization, dispersion, and repulsion components rasayanjournal.co.in. Such analyses on aminopyridine derivatives have revealed that electrostatic forces are often the most significant contributors to the total interaction energy rasayanjournal.co.in.

Table 1: Calculated Intermolecular Interaction Energies for a Model Aminopyridine Dimer

| Interaction Energy Component | Energy (kcal/mol) |

| Electrostatic (ΔV) | -26.24 |

| Pauli Repulsion (ΔE_Pauli) | 30.31 |

| Orbital Interaction (ΔE_orb) | -14.85 |

| Dispersion (ΔE_disp) | -4.26 |

| Total Interaction (ΔE_int) | -15.05 |

| Data derived from a DFT study on a 2-aminopyridine dimer and serves as an illustrative example. researchgate.net |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational transition state analysis is a powerful technique to map out the energy landscape of a chemical reaction, identifying the most probable reaction pathways and the structures of transient intermediates and transition states.

The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom libretexts.org. The presence of an electron-donating amino group at the 2-position and an electron-donating alkoxy group at the 6-position in this compound would modulate this reactivity.

A plausible mechanism for the synthesis of 2-aminopyridines involves the reaction of pyridine N-oxides with activated isocyanides nih.gov. Computational analysis of the regioselectivity of this reaction indicates a balance between electrostatic effects and steric hindrance imposed by the substituents nih.gov. The partial charge distribution on the pyridine ring plays a crucial role in directing the nucleophilic attack nih.gov.

Table 2: Calculated Parameters for Nucleophilic Attack on a Model Pyridine System

| Parameter | Value | Significance |

| Activation Energy (Ea) | Varies | Energy barrier for the reaction |

| Reaction Enthalpy (ΔH) | Varies | Overall energy change of the reaction |

| Transition State Geometry | Computable | Structure at the peak of the energy profile |

| These are general parameters obtained from computational transition state analysis and are not specific to the title compound. libretexts.org |

The exocyclic amino group of 2-aminopyridines exhibits its own characteristic reactivity. It can act as a nucleophile, and its reactivity can be influenced by the electronic properties of the pyridine ring.

DFT studies can be employed to investigate the protonation and acylation of the amino group. The calculated proton affinity and the energy profile for acylation would provide quantitative measures of its nucleophilicity. The electron-donating butan-2-yloxy group at the 6-position is expected to increase the electron density on the pyridine ring and, consequently, may slightly enhance the nucleophilicity of the exocyclic amino group compared to unsubstituted 2-aminopyridine.

The mechanism of electrophilic substitution on the amino group can also be studied computationally. The transition state for reactions such as sulfonylation or alkylation can be located to understand the reaction pathway and the factors influencing the reaction rate. While no specific studies on this compound are available, the principles derived from computational studies on other aminopyridines are directly applicable. For example, a study on the reaction of 2-methoxy-3-nitrothiophen with cyclic secondary amines highlighted the role of conformational effects in the transition state for the departure of the leaving group rsc.org.

Reactivity and Reaction Mechanisms of 6 Butan 2 Yloxy Pyridin 2 Amine

Role of the Amine Group as a Nucleophile and Lewis Base

The amine group at the C2 position of 6-(butan-2-yloxy)pyridin-2-amine plays a crucial role in its reactivity, primarily functioning as a nucleophile and a Lewis base. The lone pair of electrons on the nitrogen atom is available for donation to electrophiles, making it a key site for chemical reactions.

As a nucleophile, the amine group can attack electron-deficient centers, initiating a variety of chemical transformations. The nucleophilicity of primary amines like the one in this compound is generally significant, though it can be influenced by steric and electronic factors within the molecule. masterorganicchemistry.com For instance, the reaction of amines with alkyl halides is a classic example of their nucleophilic character. masterorganicchemistry.com In the context of aminopyridines, this nucleophilicity is exploited in reactions such as N-arylations, where the amine group attacks an aryl halide, often in the presence of a catalyst, to form a new carbon-nitrogen bond. rsc.org

The basicity of the amine group, a manifestation of its Lewis base character, is also a defining feature of its reactivity. The nitrogen lone pair can accept a proton from an acid, forming a pyridinium (B92312) salt. This acid-base reactivity is fundamental and can influence the course of many reactions. For example, in strongly acidic media, the protonation of the pyridine (B92270) ring nitrogen can deactivate the ring towards electrophilic attack. stackexchange.com

The nucleophilicity and basicity of the amine group are interconnected but distinct properties. While stronger bases are often stronger nucleophiles, this is not always the case. Steric hindrance around the nitrogen atom can reduce nucleophilicity without significantly affecting basicity. masterorganicchemistry.com

The amine group's ability to act as a nucleophile is central to many synthetic applications of 2-aminopyridines. This includes their use in the construction of more complex heterocyclic systems and as ligands for transition metals. The coordination of the amine nitrogen to a metal center is a key step in many catalytic cycles. rsc.orgrsc.org

Influence of the Butan-2-yloxy Group on Reactivity

The butan-2-yloxy group (a secondary butoxy group) at the C6 position significantly modulates the reactivity of the pyridine ring and the amine group. This influence is a combination of electronic and steric effects.

This increased electron density can enhance the nucleophilicity of the amine group and the pyridine nitrogen. However, the position of the alkoxy group is critical. In the case of this compound, the alkoxy group is para to the C3 and C5 positions and ortho to the C5 position, which will influence the sites of electrophilic attack.

Steric Effects: The butan-2-yloxy group is relatively bulky due to the branched nature of the sec-butyl group. This steric hindrance can affect the accessibility of adjacent positions on the pyridine ring to incoming reagents. For instance, it could hinder reactions at the C5 position and potentially influence the approach of reactants to the amine group at the C2 position. The chiral center within the butan-2-yloxy group also introduces the possibility of stereoselectivity in reactions involving this part of the molecule. youtube.com

Reaction Pathways for Electrophilic and Nucleophilic Attack on the Pyridine Ring

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic attack, with the substitution pattern being heavily influenced by the directing effects of the existing substituents.

Electrophilic Attack: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. stackexchange.com However, the presence of the electron-donating amine and butan-2-yloxy groups in this compound activates the ring towards such reactions.

The directing effects of the substituents play a crucial role in determining the position of electrophilic attack. The amine group at C2 and the butan-2-yloxy group at C6 are both ortho, para-directing groups. masterorganicchemistry.com Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these groups, which are C3, C5, and C4. The precise location of the attack will be a result of the combined directing influence of both groups and any steric hindrance.

Nucleophilic Attack: Pyridine itself is more reactive towards nucleophilic aromatic substitution (SNAr) than benzene, with attack favored at the C2 and C4 positions. quora.comstackexchange.com This is because the electronegative nitrogen atom can stabilize the negative charge in the intermediate Meisenheimer complex. mdpi.com

In this compound, the presence of the electron-donating amine and butan-2-yloxy groups would typically deactivate the ring towards nucleophilic attack by increasing electron density. scientificupdate.comthieme-connect.de However, SNAr reactions can still occur, particularly if a good leaving group is present or if the reaction is facilitated by a catalyst. For instance, the amine group itself could be a leaving group in certain transition-metal-catalyzed amination reactions. thieme-connect.decitedrive.comacs.org In such cases, the reaction proceeds through the formation of a transient electrophilic species. scientificupdate.com

The table below summarizes the expected reactivity at different positions of the pyridine ring:

| Position | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack | Rationale |

| C3 | Favorable | Less Favorable | Activated by both the C2-amino and C6-alkoxy groups for electrophilic attack. |

| C4 | Potentially Favorable | Favorable (if activated) | Para to the C2-amino group and meta to the C6-alkoxy group. A classic site for nucleophilic attack on pyridines. |

| C5 | Favorable | Less Favorable | Activated by both the C2-amino and C6-alkoxy groups for electrophilic attack, but may be sterically hindered by the butan-2-yloxy group. |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: The outcome of reactions involving this compound is often governed by regioselectivity, which is the preference for reaction at one position over another.

In electrophilic aromatic substitution , the regioselectivity is dictated by the combined electronic and steric effects of the amine and butan-2-yloxy groups. Both are activating and ortho, para-directing. This would favor substitution at the C3 and C5 positions. The relative amounts of substitution at these positions would depend on the specific electrophile and reaction conditions, with the steric bulk of the butan-2-yloxy group potentially disfavoring attack at the adjacent C5 position.

In nucleophilic aromatic substitution , if the amine group were to be displaced, the reaction would occur at the C2 position. The regioselectivity of nucleophilic attack on the pyridine ring itself is generally favored at the C2 and C4 positions. acs.org However, the presence of electron-donating groups makes direct SNAr on the ring challenging without specific activation.

The regioselectivity of reactions can also be controlled by using directing groups or catalysts. For example, in transition metal-catalyzed C-H activation reactions of N-aryl-2-aminopyridines, the pyridyl nitrogen often acts as a directing group, leading to functionalization at the ortho position of the N-aryl group. rsc.org

Stereoselectivity: The presence of a chiral center in the butan-2-yloxy group introduces the potential for stereoselectivity in reactions of this compound. If the starting material is a single enantiomer (either (R)- or (S)-6-(butan-2-yloxy)pyridin-2-amine), reactions occurring at or near this chiral center could proceed with a preference for one stereoisomeric product over another.

For instance, in a reaction where the butan-2-yloxy group participates, the stereochemistry of this group could influence the stereochemical outcome of the product. This is a key consideration in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. The principles of stereochemistry, such as assigning priorities to groups around a chiral center, are used to define the configuration (R or S) of the molecule. youtube.com

Catalytic Activation and Deactivation Pathways

The reactivity of this compound can be significantly altered through the use of catalysts, which can open up new reaction pathways or enhance the efficiency of existing ones. Conversely, the molecule itself or reaction byproducts can sometimes lead to catalyst deactivation.

Catalytic Activation:

Transition Metal Catalysis: Transition metals such as palladium, rhodium, iridium, ruthenium, cobalt, and copper are widely used to catalyze reactions of aminopyridines. rsc.org These catalysts can activate the molecule in several ways:

C-H Activation: The pyridyl nitrogen can act as a directing group, facilitating the activation of a C-H bond, often on a substituent attached to the amine. rsc.org

π-Coordination Activation: A ruthenium(II) catalyst has been shown to activate aminopyridines for nucleophilic aromatic substitution by forming a transient η⁶-pyridine complex. This coordination makes the pyridine ring more electrophilic and susceptible to attack by nucleophiles like other amines. scientificupdate.comthieme-connect.decitedrive.comacs.orgresearchgate.net

Cross-Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. In the context of this compound, this could involve coupling at the amine nitrogen or at a halogenated position on the pyridine ring.

Acid/Base Catalysis: The basic nature of the amine and pyridine nitrogen means they can be protonated by acids. While this generally deactivates the ring to electrophilic attack, it can be a key step in certain reaction mechanisms. Conversely, a base can be used to deprotonate the amine group, increasing its nucleophilicity.

Catalytic Deactivation:

Catalyst deactivation is the loss of catalytic activity or selectivity over time and is a significant concern in industrial processes. youtube.com Potential deactivation pathways relevant to reactions involving this compound include:

Poisoning: The nitrogen atoms in the molecule, with their lone pairs of electrons, can act as catalyst poisons. They can bind strongly to the active sites of a metal catalyst, preventing the substrate from accessing them. youtube.com Sulfur-containing impurities, if present, are also notorious catalyst poisons. youtube.com

Coking/Fouling: At high temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites. youtube.comyoutube.com

Thermal Degradation: High reaction temperatures can lead to changes in the catalyst structure, such as sintering (the agglomeration of metal particles), which reduces the active surface area. youtube.com

Solid-State Reactions: The catalyst support or the active phase can undergo chemical transformations at high temperatures, leading to inactive species. youtube.com

Coordination Chemistry and Ligand Design

6-(Butan-2-yloxy)pyridin-2-amine as a Monodentate and Bidentate Ligand

This compound possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group. This duality allows it to function as either a monodentate or a bidentate ligand, depending on the metal center, reaction conditions, and the presence of other competing ligands.

As a monodentate ligand , coordination typically occurs through the more Lewis basic pyridine nitrogen atom. The lone pair of electrons on the pyridine nitrogen is readily available for donation to a metal center, forming a stable coordinate bond. In this mode, the aminopyridine acts similarly to other simple pyridine ligands, influencing the electronic environment of the metal.

The presence of the amino group at the 2-position, however, introduces the possibility of bidentate coordination . By involving both the pyridine nitrogen and the amino nitrogen, the ligand can form a stable five-membered chelate ring with a metal ion. This chelation effect generally leads to more stable complexes compared to their monodentate counterparts. The bulky butan-2-yloxy group at the 6-position can exert steric influence, potentially affecting the preferred coordination mode and the geometry of the resulting complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and coordination number.

Characterization of these complexes is crucial to determine their structure and properties. Common analytical techniques employed include:

Infrared (IR) Spectroscopy: To identify the coordination of the amino and pyridine groups by observing shifts in their characteristic vibrational frequencies upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

The coordination of this compound to a metal center can result in various geometries, largely dictated by the coordination number of the metal ion and the steric hindrance imposed by the ligand. When acting as a bidentate ligand, it can contribute to forming common coordination geometries such as square planar, tetrahedral, or octahedral, depending on the other ligands present in the coordination sphere. For instance, in a six-coordinate octahedral complex, two molecules of this compound could potentially bind to the metal center along with two other monodentate ligands.

The interaction between the metal and this compound involves a combination of sigma (σ) donation and, in some cases, pi (π) interactions. The nitrogen atoms of the pyridine and amino groups donate electron density to the vacant orbitals of the metal center, forming σ-bonds.

The electronic properties of the complex, including the extent of charge transfer from the ligand to the metal, can be investigated using computational methods such as Density Functional Theory (DFT). These studies can provide insights into the nature of the metal-ligand bond, the distribution of electron density, and the energies of the molecular orbitals, which are critical for understanding the complex's reactivity and spectroscopic properties.

Applications in Catalysis and Materials Science (Non-Biological)

The unique electronic and steric properties imparted by the this compound ligand make its metal complexes promising candidates for various applications in non-biological catalysis and materials science.

Metal complexes containing aminopyridine ligands have been explored as catalysts in a range of organic transformations. The ability to tune the steric and electronic environment around the metal center by modifying the pyridine ligand is a key advantage in catalyst design.

Asymmetric Catalysis: The chirality of the butan-2-yloxy group introduces a stereocenter into the ligand framework. This intrinsic chirality can be exploited in asymmetric catalysis, where the ligand can induce enantioselectivity in reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

C-H Activation: The development of catalysts for the selective activation and functionalization of C-H bonds is a significant area of research. Metal complexes with carefully designed ligands can facilitate these challenging transformations, and the electronic properties of the aminopyridine ligand can play a crucial role in the catalytic cycle.

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it a suitable building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.

MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The structure and properties of the MOF are determined by the geometry of the metal nodes and the length and connectivity of the organic linkers. By coordinating to different metal ions, this compound can contribute to the formation of extended one-, two-, or three-dimensional networks. The porosity and functionality of the resulting MOF can be tailored by the choice of metal and the steric bulk of the butoxy group on the ligand. The amino group also provides a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure.

Development of Sensors and Optoelectronic Materials based on Coordination

The unique molecular structure of this compound, featuring a chelating 2-aminopyridine (B139424) moiety and a sterically influential butan-2-yloxy group, positions it as a promising ligand for the development of advanced sensors and optoelectronic materials. The coordination of this ligand to metal centers can induce or modulate photophysical and electrochemical properties, leading to materials with tailored functionalities. The design of such materials hinges on the principles of coordination chemistry, where the interaction between the ligand and the metal ion dictates the electronic structure and, consequently, the material's response to external stimuli.